

# Application Notes and Protocols for the Total Synthesis of Basidalin

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## Compound of Interest

Compound Name: *Basidalin*

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These application notes provide a detailed protocol for the first total synthesis of the antitumor antibiotic **Basidalin**, as reported by Acosta et al.[1][2][3] This five-step synthesis achieved a 39% overall yield from readily available starting materials.[1][3][4][5]

**Basidalin** is a naturally occurring tetronamide antibiotic isolated from the fungus *Leucoagaricus naucina*. [4] It exhibits antitumor properties and is of interest to researchers in medicinal chemistry and drug development.[2][4]

## Experimental Protocols

The total synthesis of **Basidalin** involves five key transformations, starting from 4-bromo-2-triisopropylsilyloxyfuran and 2-formyl-1,3-dithiane.[1][3]

### Step 1: Stereodirected Vinylogous Aldol Condensation (SVAC)

This step involves the reaction of 2-formyl-1,3-dithiane (11) with 4-bromo-2-triisopropylsilyloxyfuran (12) to yield the pivotal (Z)- $\gamma$ -ylidene- $\beta$ -bromobutenolide intermediate (13).[1]

- Protocol:
  - Dissolve 2-formyl-1,3-dithiane (11) and 4-bromo-2-triisopropylsilyloxyfuran (12) in a suitable solvent under an inert atmosphere.

- Cool the reaction mixture to the specified temperature.
- Add a Lewis acid catalyst, such as boron trifluoride etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ ), to initiate the vinylogous Mukaiyama aldol reaction.<sup>[1]</sup>
- Stir the reaction until completion, monitoring by thin-layer chromatography (TLC).
- Quench the reaction and perform an aqueous workup.
- Purify the crude product by flash column chromatography to obtain the desired intermediate (13).<sup>[1]</sup>

Step 2: Elimination to form (Z)-5-((1,3-Dithian-2-yl)methylene)-4-bromofuran-2(5H)-one (14)

The alcohol intermediate (13) is converted to the corresponding butenolide (14) via an elimination reaction.<sup>[1]</sup>

- Protocol:
  - Dissolve the crude alcohol (13) (170 mg, 0.55 mmol) in dry dichloromethane (4 mL) and cool to  $-10\text{ }^\circ\text{C}$ .<sup>[1][6]</sup>
  - Add pyridine (90  $\mu\text{L}$ , 1.09 mmol, 2 equiv) followed by the dropwise addition of methanesulfonyl chloride (80  $\mu\text{L}$ , 0.98 mmol, 1.8 equiv).<sup>[1][6]</sup>
  - Stir the mixture at  $-10\text{ }^\circ\text{C}$  for 1 hour.<sup>[1][6]</sup>
  - Add another portion of pyridine (90  $\mu\text{L}$ ) and allow the solution to slowly warm to room temperature overnight.<sup>[1][6]</sup>
  - After 15 hours, pour the mixture into 1 N HCl (15 mL) and extract with dichloromethane (3 x 15 mL).<sup>[1][6]</sup>
  - Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product (14).<sup>[1]</sup>

Step 3: Aza-Michael Addition/Elimination to form (Z)-5-((1,3-Dithian-2-yl)methylene)-4-azidofuran-2(5H)-one (15)

The bromo-substituted butenolide (14) is converted to an azido intermediate (15) through a conjugate addition-elimination reaction.<sup>[1]</sup>

- Protocol:
  - Stir a mixture of the butenolide (14) (120.4 mg, 0.41 mmol) and sodium azide (29.3 mg, 0.45 mmol, 1.1 equiv) in dimethylformamide (0.4 mL) at 0 °C for 2 hours.<sup>[1]</sup>
  - Dilute the reaction mixture with ethyl acetate (30 mL).<sup>[1]</sup>
  - Wash successively with cold water (20 mL) and brine (15 mL).<sup>[1]</sup>
  - Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude azide (15).<sup>[1]</sup>

Step 4: Reduction of the Azide to form (Z)-5-((1,3-Dithian-2-yl)methylene)-4-aminofuran-2(5H)-one (16)

The azido group in intermediate (15) is reduced to an amine to form the tetronamide (16).<sup>[1]</sup>

- Protocol:
  - To a stirred suspension of stannous chloride (113.6 mg, 0.61 mmol, 1.5 equiv) in methanol (0.5 mL) at 0 °C, add a solution of the crude azide (15) (102.5 mg) in methanol (5 mL) dropwise.<sup>[1][6]</sup>
  - Stir the reaction mixture at 0 °C for 30 minutes.<sup>[1][6]</sup>
  - Remove the methanol under reduced pressure.<sup>[1][6]</sup>
  - Dilute the residue with cold water (10 mL) and basify with 2 N NaOH.<sup>[1][6]</sup>
  - Extract the product with ethyl acetate (20 mL).<sup>[1][6]</sup>
  - Separate the layers and purify the organic layer to obtain the tetronamide (16).<sup>[1]</sup>

Step 5: Dithiane Deprotection to Yield **Basidalin** (1)

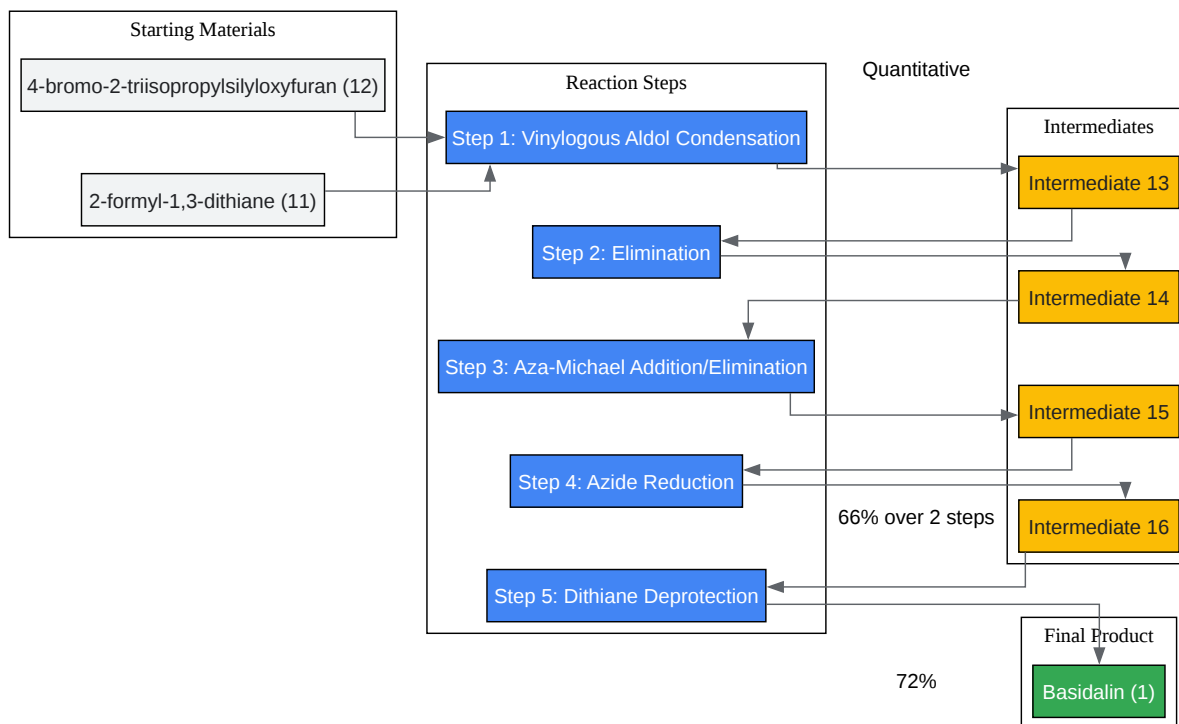
The final step is the removal of the dithiane protecting group to unmask the aldehyde functionality of **Basidalin**.<sup>[1]</sup>

- Protocol:
  - To a suspension of the tetronamide (16) (50.3 mg, 0.22 mmol) and calcium carbonate (327.3 mg, 3.27 mmol, 15 equiv) in a 4:1 mixture of acetone and water (5 mL), add methyl iodide (0.27 mL, 4.36 mmol, 20 equiv) dropwise.<sup>[6]</sup>
  - Heat the reaction mixture at 60 °C for 5 hours.<sup>[6]</sup>
  - Cool the mixture to room temperature and evaporate the volatiles under reduced pressure.<sup>[6]</sup>
  - Dilute the residue with ethyl acetate (10 mL) and wash with water (10 mL).<sup>[6]</sup>
  - Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.<sup>[6]</sup>
  - Purify the crude product by flash column chromatography (40% ethyl acetate in hexanes) to afford **Basidalin** (1) (22.1 mg, 72%) as a yellowish solid.<sup>[6]</sup>

## Quantitative Data Summary

Step	Product	Starting Material	Key Reagents	Yield
1	syn-5-((1,3-Dithian-2-yl)(hydroxy)methyl)-4-bromofuran-2(5H)-one (13)	2-formyl-1,3-dithiane (11), 4-bromo-2-triisopropylsilylox yfuran (12)	BF <sub>3</sub> ·OEt <sub>2</sub>	Quantitative
2	(Z)-5-((1,3-Dithian-2-yl)methylene)-4-bromofuran-2(5H)-one (14)	Intermediate 13	Pyridine, MsCl	Not explicitly stated
3	(Z)-5-((1,3-Dithian-2-yl)methylene)-4-azidofuran-2(5H)-one (15)	Intermediate 14	NaN <sub>3</sub>	Not explicitly stated
4	(Z)-5-((1,3-Dithian-2-yl)methylene)-4-aminofuran-2(5H)-one (16)	Intermediate 15	SnCl <sub>2</sub>	66% (over 2 steps from 14)
5	Basidalin (1)	Intermediate 16	Mel, CaCO <sub>3</sub>	72%
Overall	Basidalin (1)	4-bromo-2-triisopropylsilylox yfuran and 2-formyl-1,3-dithiane	39% <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>	

## Visualizations



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Caption: Overall workflow for the total synthesis of **Basidalin**.



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